5-Iodo-2-methyl-L-phenylalanine
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Overview
Description
5-Iodo-2-methyl-L-phenylalanine: is a derivative of the amino acid phenylalanine, characterized by the presence of an iodine atom at the 5th position and a methyl group at the 2nd position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-methyl-L-phenylalanine typically involves the iodination of 2-methyl-L-phenylalanine. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the aromatic ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale iodination reactions, followed by purification processes such as crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-2-methyl-L-phenylalanine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: It can form new carbon-carbon bonds through coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-methyl-L-phenylalanine with an azide group at the 5th position .
Scientific Research Applications
Chemistry: 5-Iodo-2-methyl-L-phenylalanine is used as a building block in organic synthesis, particularly in the development of novel compounds with potential biological activity .
Biology: The compound is studied for its interactions with biological molecules, such as enzymes and receptors, to understand its role in biochemical pathways .
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a precursor for radiolabeled compounds in diagnostic imaging .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 5-Iodo-2-methyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or transporters. For instance, it has been shown to selectively interact with the L-type amino acid transporter 1 (LAT1), which is responsible for transporting large neutral amino acids across cell membranes . This interaction can influence various cellular processes, including amino acid uptake and metabolism .
Comparison with Similar Compounds
2-Iodo-L-phenylalanine: Similar structure but lacks the methyl group at the 2nd position.
α-Methyl-L-phenylalanine: Contains a methyl group at the α-position instead of the aromatic ring.
L-Phenylglycine: One carbon shorter than phenylalanine, with different transport properties.
Uniqueness: 5-Iodo-2-methyl-L-phenylalanine is unique due to the combined presence of the iodine atom and the methyl group on the aromatic ring, which enhances its selectivity and affinity for specific biological targets, such as LAT1 . This makes it a valuable compound for targeted drug delivery and other specialized applications .
Properties
IUPAC Name |
(2S)-2-amino-3-(5-iodo-2-methylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2/c1-6-2-3-8(11)4-7(6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZKZHLFOKVYEW-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)I)C[C@@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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